2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile
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Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile is a compound that features a unique fused heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile, can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This method involves the N-amination of methyl pyrrole-2-carboxylate using an aminating agent such as chloramine (NH₂Cl) to introduce the amino group.
Formation of Triazinium Dicyanomethylide: This approach involves the formation of a triazinium intermediate, which can then be further reacted to form the desired triazine derivative.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process has been developed to produce triazine derivatives in kilogram quantities. This process involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Agents: The compound is a key component in the synthesis of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19.
Biological Research: The compound’s unique structure makes it a valuable tool in studying various biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase enzymes by binding to their active sites, thereby preventing the phosphorylation of target proteins.
Antiviral Activity: In the case of antiviral drugs like remdesivir, the compound interferes with viral RNA-dependent RNA polymerase, inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the same fused heterocyclic structure and is used in various kinase inhibitors and antiviral agents.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: This compound has similar biological activities and is used in the development of antiviral and anticancer agents.
6-Cyano-7-(1,1,1-trifluoropropan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-2-yl: This derivative is used in the synthesis of various pharmaceutical compounds.
Uniqueness
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile stands out due to its specific amino and acetonitrile functional groups, which confer unique chemical reactivity and biological activity. These features make it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetonitrile |
InChI |
InChI=1S/C8H7N5/c9-2-8(10)6-1-7-3-11-5-12-13(7)4-6/h1,3-5,8H,10H2 |
InChI Key |
WFIYCHGFZVGJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1C(C#N)N |
Origin of Product |
United States |
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